(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)(2,6-dimethylmorpholin-4-yl)methanone
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Overview
Description
(4-Chloro-1,3-dimethyl-1H-pyrazol-5-yl)(2,6-dimethylmorpholino)methanone is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a chlorine atom and two methyl groups, as well as a morpholine ring substituted with two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-1,3-dimethyl-1H-pyrazol-5-yl)(2,6-dimethylmorpholino)methanone typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives under acidic or basic conditions.
Methylation: The methyl groups can be introduced through alkylation reactions using methyl iodide or dimethyl sulfate.
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with formaldehyde and a suitable acid catalyst.
Coupling Reaction: The final step involves the coupling of the pyrazole and morpholine rings through a methanone linkage, which can be achieved using reagents such as acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-1,3-dimethyl-1H-pyrazol-5-yl)(2,6-dimethylmorpholino)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The methanone linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Hydrolysis: Hydrochloric acid or sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Corresponding pyrazole carboxylic acid.
Reduction: Corresponding pyrazole alcohol.
Substitution: Various substituted pyrazole derivatives.
Hydrolysis: Corresponding carboxylic acid and morpholine derivatives.
Scientific Research Applications
(4-Chloro-1,3-dimethyl-1H-pyrazol-5-yl)(2,6-dimethylmorpholino)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (4-Chloro-1,3-dimethyl-1H-pyrazol-5-yl)(2,6-dimethylmorpholino)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
(4-Chloro-1,3-dimethyl-1H-pyrazol-5-yl)[3-(trifluoromethyl)phenyl]methanone: Similar structure with a trifluoromethyl group instead of the morpholine ring.
(4-Chloro-1,3-dimethyl-1H-pyrazol-5-yl)(2,6-dimethylpiperidino)methanone: Similar structure with a piperidine ring instead of the morpholine ring.
Uniqueness
(4-Chloro-1,3-dimethyl-1H-pyrazol-5-yl)(2,6-dimethylmorpholino)methanone is unique due to the presence of both the pyrazole and morpholine rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H18ClN3O2 |
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Molecular Weight |
271.74 g/mol |
IUPAC Name |
(4-chloro-2,5-dimethylpyrazol-3-yl)-(2,6-dimethylmorpholin-4-yl)methanone |
InChI |
InChI=1S/C12H18ClN3O2/c1-7-5-16(6-8(2)18-7)12(17)11-10(13)9(3)14-15(11)4/h7-8H,5-6H2,1-4H3 |
InChI Key |
WYCUEEDVVBFDRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=C(C(=NN2C)C)Cl |
Origin of Product |
United States |
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